Tris(dimethylamino)chlorosilane is a chemical compound with the molecular formula ClSi(N(CH3)2)3 . It is used in various applications, including as a non-aqueous solubility agent in solar energy and water treatment applications .
The molecular structure of Tris(dimethylamino)chlorosilane has been studied using techniques such as NMR spectroscopy and X-ray crystallography . The compound has a molecular weight of 195.77 .
Tris(dimethylamino)chlorosilane is a colorless liquid . It has a boiling point of 78 °C at 14 Torr, a melting point of -90 °C, and a density of 0.973 g/mL at 25 °C .
Tris(dimethylamino)chlorosilane can be synthesized through various methods. A common approach involves the reaction of dimethylamine with trichlorosilane in the presence of an organic lithium compound. The general synthetic route includes the following steps:
In industrial settings, these methods are scaled up to optimize yield and purity, ensuring compliance with electronic-grade material standards .
The molecular structure of tris(dimethylamino)chlorosilane features a silicon atom bonded to three dimethylamino groups and one chlorine atom. The structure can be represented as:
This configuration allows for significant steric hindrance around the silicon atom, contributing to its chemical reactivity and stability . The bond angles in the compound are influenced by the tetrahedral geometry typical of silicon compounds, which affects its interactions with other molecules during chemical reactions.
Tris(dimethylamino)chlorosilane participates in several chemical reactions:
The mechanism of action for tris(dimethylamino)chlorosilane primarily involves its ability to react with hydroxyl groups on silicon surfaces. During atomic layer deposition processes, tris(dimethylamino)chlorosilane molecules preferentially adsorb onto these hydroxyl sites, leading to the formation of Si-O-Si bonds while releasing dimethylamine as a byproduct. This self-limiting reaction allows for precise control over film thickness during deposition processes .
Tris(dimethylamino)chlorosilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in high-tech industries.
Tris(dimethylamino)chlorosilane finds extensive use across multiple scientific fields:
Tris(dimethylamino)chlorosilane (systematic name: N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine) is an organosilicon compound with the molecular formula C₆H₁₈ClN₃Si and a molecular weight of 195.77 g/mol [4] [5]. It is alternatively designated as 3DMASiCl or Cl(Me₂N)₃Si in technical literature, reflecting its tris(dimethylamino) functional groups bonded to a central silicon atom with a chloride substituent [2]. The compound is characterized by a trigonal bipyramidal geometry at silicon, where the chlorine atom and one nitrogen atom occupy axial positions, while the other two nitrogen atoms reside equatorially. This configuration arises from hypervalent expansion of the silicon coordination sphere [2]. Key identifiers include CAS Registry Number 13307-05-6, EINECS 236-331-4, and PubChem CID 83326 [2] [4]. Table 1 summarizes its fundamental identifiers and molecular descriptors.
Table 1: Molecular Identifiers and Structural Data
Property | Value/Descriptor |
---|---|
CAS Registry Number | 13307-05-6 |
Molecular Formula | C₆H₁₈ClN₃Si |
Molecular Weight | 195.77 g/mol |
SMILES Notation | ClSi(N(C)C)N(C)C |
InChI Key | YLZCZVGQEADVNK-UHFFFAOYSA-N |
Systematic IUPAC Name | N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine |
The chemistry of organochlorosilanes emerged prominently in the mid-20th century, driven by industrial demand for silicones and advanced ceramic precursors. Tris(dimethylamino)chlorosilane represents an evolutionary advancement beyond simple chlorosilanes (e.g., trimethylsilyl chloride, Me₃SiCl) [6], which were initially developed for direct synthesis via the Rochow-Müller process (methyl chloride reaction with silicon-copper alloys). The strategic incorporation of dimethylamino groups (–NMe₂) marked a significant milestone, as these nitrogen-based ligands enhance volatility, moderate reactivity, and enable controlled decomposition pathways essential for materials synthesis [3] [4]. By the 1990s, tris(dimethylamino)chlorosilane had gained recognition as a precursor for silicon nitride thin films in microelectronics, leveraging its self-limiting surface reactions in chemical vapor deposition processes [3]. Its synthesis via ammonolysis of silicon tetrachloride or redistribution reactions with hexamethyldisilazane exemplified sophisticated ligand design strategies to tailor silicon reactivity [4].
In contemporary coordination chemistry, tris(dimethylamino)chlorosilane serves as a versatile precursor due to its ambidentate reactivity. The silicon-chlorine bond undergoes facile nucleophilic substitution, while the dimethylamino groups can function as ligands for transition metals or participate in transamination reactions [4]. This dual reactivity enables its application in synthesizing silicon-metal complexes, where silicon acts as a σ-acceptor or bridges metal centers via nitrogen donors [5]. The compound’s efficacy in polymer crosslinking stems from its ability to undergo polycondensation with diols or diamines, forming Si–O or Si–N linkages that enhance network stability in silicones and polyimides [4]. Furthermore, in atomic layer deposition (ALD) processes, tris(dimethylamino)chlorosilane provides a molecularly precise silicon source for conformal silicon nitride or silicon oxynitride films, attributable to its self-limiting surface adsorption and low carbon contamination [3]. The catalytic dissociation pathways observed on tungsten or tantalum surfaces underscore its role in generating reactive intermediates like N-methyl methyleneimine for surface modification [7].
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